molecular formula C19H19F3N2O3 B244859 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

Número de catálogo B244859
Peso molecular: 380.4 g/mol
Clave InChI: WGIHJADGZZRZLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases. This compound is currently under investigation in preclinical and clinical trials, and its mechanism of action and physiological effects are being extensively studied.

Mecanismo De Acción

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide acts as a potent inhibitor of BTK, which is a key enzyme involved in the regulation of immune cell function. BTK is a critical component of the B-cell receptor signaling pathway, which plays a crucial role in the immune response. By inhibiting BTK, 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide blocks the proliferation and survival of cancer cells and modulates the immune response in autoimmune diseases.
Biochemical and physiological effects:
3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the proliferation of cancer cells and to modulate the immune response in autoimmune diseases. This compound has been shown to induce apoptosis in cancer cells and to reduce the production of inflammatory cytokines in autoimmune diseases. 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has also been shown to modulate the differentiation and activation of immune cells, leading to a more balanced immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its good solubility in water and other solvents, and its good pharmacokinetic properties. However, this compound also has some limitations, including its relatively short half-life and its potential for off-target effects at high concentrations.

Direcciones Futuras

There are several future directions for the investigation of 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, including the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the investigation of its potential as a combination therapy with other agents. Additionally, the investigation of 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide in other diseases, such as multiple sclerosis and psoriasis, may provide new insights into its mechanism of action and therapeutic potential. Overall, 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide represents a promising candidate for the treatment of cancer and autoimmune diseases, and further investigation of this compound is warranted.

Métodos De Síntesis

The synthesis of 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide involves several steps, including the formation of a key intermediate, 2-morpholin-4-yl-5-(trifluoromethyl)aniline, which is then coupled with 3-methoxybenzoic acid to form the final product. The synthesis of 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been optimized to yield high purity and good yields, making it a suitable candidate for further investigation.

Aplicaciones Científicas De Investigación

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has shown promising results in preclinical studies as a potent inhibitor of BTK, a key enzyme involved in the regulation of immune cell function. This compound has been shown to inhibit the proliferation of cancer cells and to modulate the immune response in autoimmune diseases such as rheumatoid arthritis and lupus. 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is currently being investigated in clinical trials as a potential therapy for these diseases.

Propiedades

Fórmula molecular

C19H19F3N2O3

Peso molecular

380.4 g/mol

Nombre IUPAC

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C19H19F3N2O3/c1-26-15-4-2-3-13(11-15)18(25)23-16-12-14(19(20,21)22)5-6-17(16)24-7-9-27-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,23,25)

Clave InChI

WGIHJADGZZRZLO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

SMILES canónico

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.